allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
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Overview
Description
Allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the chromen-4-one derivative with allyl alcohol in the presence of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired allyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Dihydro derivatives and alcohols.
Substitution: Substituted chromen-4-one derivatives with various functional groups.
Scientific Research Applications
Allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an inhibitor of enzymes involved in inflammatory and oxidative stress pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Modulate Signaling Pathways: Influence signaling pathways related to cell proliferation, apoptosis, and angiogenesis, such as the PI3K/Akt and MAPK pathways.
Bind to Receptors: Interact with cellular receptors, such as estrogen receptors, to exert its biological effects.
Comparison with Similar Compounds
Allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds with a similar chromen-4-one core but different substituents, such as 4-hydroxycoumarin and warfarin.
Flavonoids: Natural compounds with a similar bicyclic structure, such as quercetin and kaempferol.
Chalcones: Compounds with a similar α,β-unsaturated carbonyl system, such as isoliquiritigenin and xanthohumol.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other related compounds.
Properties
IUPAC Name |
prop-2-enyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5/c1-3-10-25-19(23)12-26-16-8-9-17-18(11-16)27-13(2)20(21(17)24)14-4-6-15(22)7-5-14/h3-9,11H,1,10,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZQHXDFKBVUGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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